Comprehensive Physicochemical Profiling and Application Guide for 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine Hydrochloride in Drug Discovery
Comprehensive Physicochemical Profiling and Application Guide for 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine Hydrochloride in Drug Discovery
Executive Summary
In modern drug discovery, the pyrazole nucleus has emerged as a privileged scaffold, forming the core of numerous FDA-approved therapeutics, particularly in the realm of kinase inhibitors (e.g., ruxolitinib, baricitinib) [1]. Among the advanced building blocks utilized to construct these complex architectures, 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride (CAS: 1855907-32-2) stands out due to its exceptional synthetic versatility.
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic material safety data. Here, we will dissect the causality behind its physicochemical properties, establish self-validating analytical protocols, and map out its orthogonal reactivity. This guide is designed to empower medicinal chemists and process scientists to seamlessly integrate this building block into high-throughput screening and scale-up workflows.
Structural and Physicochemical Profiling
The strategic value of this compound lies in its trifunctional nature:
-
The Cyclopentyl Group (N1): Imparts tunable lipophilicity (LogP), optimizing the molecule's ability to occupy hydrophobic pockets within target protein kinases.
-
The Bromine Atom (C3): Serves as a robust handle for transition-metal-catalyzed cross-coupling reactions.
-
The Primary Amine (C4): Provides a nucleophilic center for amidation, urea formation, or sulfonylation.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride |
| CAS Number | 1855907-32-2 |
| Molecular Formula | C₈H₁₃BrClN₃ (C₈H₁₂BrN₃ · HCl) |
| Molecular Weight | 266.56 g/mol [2] |
| Physical State | Solid (Typically off-white to pale brown crystalline powder) |
| Solubility Profile | Soluble in H₂O, DMSO, and Methanol; Insoluble in Hexane/Heptane |
| Isotopic MS Signature | [M+H]⁺ at m/z 230.0 (⁷⁹Br) and 232.0 (⁸¹Br) in a 1:1 ratio |
Rationale for the Hydrochloride Salt Form
A critical question in early-stage development is: Why utilize the hydrochloride salt rather than the free base?
The selection of the HCl salt is a deliberate formulation strategy grounded in both stability and manufacturability [3]. Free base amines situated on electron-rich heteroaromatic rings (like pyrazole) possess a high-energy Highest Occupied Molecular Orbital (HOMO), making them highly susceptible to atmospheric oxidation, which leads to dark, intractable polymeric impurities over time.
By protonating the C4-amine to form the hydrochloride salt:
-
Oxidative Stability: The lone pair of the nitrogen is sequestered, drastically lowering the HOMO energy and rendering the molecule inert to air oxidation.
-
Crystallinity & Handling: Salt formation introduces strong ionic interactions into the crystal lattice, enhancing the lattice enthalpy. This mitigates the triboelectric charging (static cling) often observed with lipophilic free bases, ensuring excellent flow properties during automated weighing and dispensing [3].
-
Solubility: The ionic nature of the salt ensures rapid dissolution in polar protic solvents and aqueous media, which is essential for biological assays and reverse-phase chromatography.
Analytical Characterization & Validation Protocols
To ensure scientific integrity, every batch of this building block must be subjected to a self-validating analytical system. Relying on a single method can mask impurities (e.g., des-bromo analogs or regioisomers).
Protocol A: LC-MS (Purity and Mass Verification)
Causality: Reverse-phase chromatography of basic amines often suffers from peak tailing due to secondary interactions with residual silanols on the silica stationary phase. Using an acidic mobile phase ensures the amine remains fully protonated, yielding sharp, Gaussian peaks.
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute a 10 µL aliquot into 990 µL of 50:50 H₂O:Acetonitrile.
-
Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., Waters Acquity BEH C18).
-
Mobile Phase: Solvent A (H₂O + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Run a gradient from 5% B to 95% B over 4.0 minutes.
-
Validation Check: The mass spectrum must display the characteristic 1:1 isotopic doublet of bromine at m/z 230.0 and 232.0 [M+H]⁺. The absence of an m/z 152.1 peak confirms no debromination has occurred.
Protocol B: ¹H-NMR Spectroscopy (Regiochemical Integrity)
Causality: The HCl salt is insoluble in standard chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is required to fully solvate the ionic lattice.
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.
-
Acquisition: Acquire at 400 MHz or higher at 298 K.
-
Validation Check: Look for the highly diagnostic pyrazole C5-proton, which will appear as a sharp singlet in the aromatic region (~7.5–8.0 ppm). The protonated amine (-NH₃⁺) will appear as a broad exchangeable signal near 10.0 ppm. The cyclopentyl methine proton (N-CH) will present as a distinct multiplet around 4.6–4.8 ppm.
Synthetic Utility and Orthogonal Reactivity
The true power of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride lies in its orthogonal reactivity. The C4-amine and C3-bromine can be functionalized independently, allowing for the rapid generation of diverse chemical libraries.
Synthetic functionalization pathways of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine.
Step-by-Step Methodology: Chemoselective Amidation
To functionalize the amine while leaving the bromine intact for subsequent Suzuki coupling, the HCl salt must first be neutralized in situ.
-
Activation: In an oven-dried flask under Argon, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: 1.0 eq of DIPEA is consumed immediately to neutralize the HCl salt of the pyrazole, freeing the C4-amine for nucleophilic attack. The remaining 2.0 eq drives the coupling reaction.
-
Coupling: Add 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride (1.0 eq) in one portion. Stir at room temperature for 2–4 hours.
-
Workup: Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate. The resulting C4-amide is now primed for Palladium-catalyzed cross-coupling at the C3-bromine position.
Handling, Stability, and Storage Protocols
While the hydrochloride salt is significantly more stable than the free base, specific environmental controls are necessary to maintain >99% purity over long-term storage.
-
Photolytic Degradation: Halogenated electron-rich heterocycles are susceptible to UV-induced homolytic cleavage of the C-Br bond (radical debromination). Protocol: Always store the compound in amber glass vials or opaque secondary containers.
-
Hygroscopicity: As an organic salt, the compound is inherently hygroscopic. Exposure to high ambient humidity can lead to deliquescence (absorbing moisture until it dissolves in its own water of hydration), which accelerates hydrolytic degradation. Protocol: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen) within a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation on the cold powder.
